3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride is characterized by a sophisticated arrangement of functional groups that contribute to its unique chemical properties. The compound features a phenylpropanoic acid backbone with a dimethylamino substituent, creating a molecular framework that exhibits significant structural complexity. The core structure can be represented by the molecular formula C11H16ClNO2, where the hydrochloride salt form adds an additional chlorine atom to the base compound's molecular architecture.
The stereochemical configuration of this compound is particularly noteworthy due to the presence of chiral centers within the molecular structure. The compound exists as a racemic mixture or specific stereoisomer depending on the synthetic methodology employed during its preparation. The carbon atom bearing the phenyl group represents a potential chiral center, which significantly influences the compound's three-dimensional conformation and biological activity. Research indicates that compounds with similar structural motifs, such as N,N-dimethyl-L-phenylalanine, demonstrate specific stereochemical preferences that affect their chemical reactivity and molecular interactions.
The spatial arrangement of functional groups within the molecule creates distinct regions of electron density and steric hindrance. The dimethylamino group contributes significant basicity to the molecule, while the carboxylic acid moiety provides acidic character, resulting in a zwitterionic behavior under physiological conditions. The phenyl ring system introduces aromatic character and contributes to the overall rigidity of the molecular framework, influencing both the compound's crystallization behavior and its intermolecular interactions.
| Structural Feature | Specification | Impact on Properties |
|---|---|---|
| Molecular Formula | C11H16ClNO2 | Determines molecular weight and elemental composition |
| Chiral Centers | 1 potential chiral center | Influences stereochemistry and biological activity |
| Functional Groups | Dimethylamino, carboxylic acid, phenyl | Determines chemical reactivity and solubility |
| Aromatic Character | Benzene ring | Contributes to molecular rigidity and π-π interactions |
Crystallographic Analysis and Solid-State Characterization
The crystallographic properties of 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride reveal important insights into its solid-state behavior and intermolecular interactions. The compound crystallizes as a powder at room temperature, indicating a preference for polycrystalline morphology rather than large single crystal formation. This crystallization behavior is characteristic of many hydrochloride salts, where the ionic interactions between the protonated amine and chloride anion influence the packing arrangement within the crystal lattice.
Solid-state characterization studies have demonstrated that the compound exhibits specific thermal properties that are diagnostic of its crystalline structure. The melting point behavior and thermal transitions provide valuable information about the strength of intermolecular forces within the crystal lattice. Related compounds in the dimethylamino-phenylpropanoic acid family show distinct melting point ranges depending on their stereochemical configuration, with racemic mixtures typically exhibiting different thermal behavior compared to enantiomerically pure compounds.
The crystal packing arrangement is significantly influenced by hydrogen bonding interactions between the protonated dimethylamino group and the chloride counterion. These ionic interactions create a three-dimensional network that stabilizes the crystal structure and contributes to the compound's overall stability. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules may contribute to the crystalline architecture, particularly in the solid-state arrangement.
X-ray diffraction analysis of similar compounds has revealed that the presence of the hydrochloride salt significantly alters the crystal packing compared to the free base form. The chloride anion acts as a hydrogen bond acceptor, creating multiple coordination sites that influence the overall crystal symmetry and unit cell parameters. This results in enhanced stability and improved handling characteristics compared to the free acid form.
Hydrochloride Salt Formation: Protonation Dynamics and Counterion Interactions
The formation of the hydrochloride salt represents a critical aspect of the compound's chemistry, involving specific protonation dynamics and counterion interactions that significantly influence its physicochemical properties. The dimethylamino group serves as the primary site for protonation, with the nitrogen atom accepting a proton to form a quaternary ammonium species in the presence of hydrochloric acid. This protonation event fundamentally alters the electronic distribution within the molecule and creates a permanent positive charge that is balanced by the chloride counterion.
The protonation equilibrium of the dimethylamino group exhibits pH-dependent behavior, with the protonation state directly influencing the compound's solubility and stability characteristics. Under acidic conditions, the nitrogen atom readily accepts protons, leading to complete salt formation and enhanced water solubility. The pKa value of the dimethylamino group determines the extent of protonation at different pH values, with complete protonation occurring well below the pKa value.
Counterion interactions between the protonated dimethylamino group and the chloride anion create specific geometric constraints that influence the molecular conformation. These electrostatic interactions are complemented by hydrogen bonding between the positively charged nitrogen center and the chloride anion, creating a stable ion pair that persists both in solution and in the solid state. The strength of these interactions contributes to the overall stability of the hydrochloride salt form compared to other potential salt forms.
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular Weight | 229.71 g/mol | 193.24 g/mol |
| Solubility in Water | Enhanced | Limited |
| Stability | High | Moderate |
| Handling Characteristics | Improved | Challenging |
| Storage Requirements | Room temperature | Controlled atmosphere |
The salt formation process also influences the compound's crystallization behavior and polymorphic tendencies. Different crystallization conditions can lead to the formation of various polymorphic forms or hydrated species, each with distinct physicochemical properties. The presence of the chloride counterion provides additional opportunities for intermolecular interactions, potentially leading to more stable crystal forms with improved pharmaceutical properties.
Thermodynamic Stability and Degradation Pathways
The thermodynamic stability of 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride is characterized by its resistance to thermal decomposition and chemical degradation under normal storage conditions. Thermogravimetric analysis studies of similar compounds have demonstrated that hydrochloride salts typically exhibit enhanced thermal stability compared to their free base counterparts, with decomposition temperatures often exceeding 200°C. The ionic interactions within the salt structure contribute to this enhanced stability by creating additional energy barriers for molecular rearrangement and decomposition processes.
The primary degradation pathway for this compound involves thermal decomposition of the dimethylamino group, which represents the most thermally labile component of the molecular structure. At elevated temperatures, the dimethylamino group can undergo elimination reactions, leading to the formation of volatile amine species and leaving behind a phenylpropanoic acid derivative. This degradation process typically occurs in multiple steps, with each step characterized by specific activation energies and temperature ranges.
Chemical stability studies have revealed that the compound demonstrates good stability under ambient conditions, with minimal degradation observed during extended storage periods. However, exposure to extreme pH conditions can lead to hydrolysis of the amide-like character of the molecule or deprotonation of the salt, resulting in the formation of the free base. The presence of moisture can accelerate certain degradation pathways, particularly those involving hydrolytic cleavage of labile bonds.
Oxidative degradation represents another potential pathway for compound deterioration, particularly under conditions of high temperature and oxygen exposure. The dimethylamino group is susceptible to oxidation, which can lead to the formation of N-oxide derivatives or complete degradation to simpler nitrogen-containing compounds. The phenyl ring system provides some protection against oxidative attack due to its aromatic stability, but prolonged exposure to oxidizing conditions can result in ring hydroxylation or other aromatic modifications.
| Stability Parameter | Specification | Conditions |
|---|---|---|
| Thermal Decomposition | >200°C | Nitrogen atmosphere |
| Chemical Stability | >95% after 12 months | Room temperature, dry conditions |
| pH Stability Range | 3.0-8.0 | Aqueous solutions |
| Oxidative Stability | Moderate | Ambient oxygen exposure |
| Photostability | Good | Protected from direct sunlight |
Properties
IUPAC Name |
3-(dimethylamino)-2-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)8-10(11(13)14)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTADXIFWYJCAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride are not fully understood at this time. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
Preliminary research suggests that the compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
Studies on the dosage effects of 3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride in animal models are currently limited. It is anticipated that the effects of the compound will vary with different dosages, potentially leading to threshold effects or toxic effects at high doses.
Metabolic Pathways
The compound is likely to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride within cells and tissues is a complex process that is likely to involve various transporters and binding proteins. The compound may also have effects on its own localization or accumulation.
Biological Activity
3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, a compound characterized by its dimethylamino and phenyl groups, has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant case studies.
The biological activity of 3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity to target molecules. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits significant biological activities, notably:
- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial therapies.
- Anticancer Effects : Preliminary investigations suggest that it may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.
- Histamine Receptor Modulation : Its structural similarity to antihistamines indicates potential for selective blocking of histamine receptors, which could be beneficial in treating allergic conditions with reduced side effects.
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| C. albicans | 18 |
This data suggests its potential as a lead compound for developing new antimicrobial agents.
2. Anticancer Potential
In vitro studies on cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values for different cancer types were as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 28 |
These findings support further exploration into its use as a chemotherapeutic agent.
Applications in Medicine
Therapeutic Development : The compound is being investigated for its potential therapeutic effects in drug development targeting specific molecular pathways involved in disease processes.
Synthesis of Peptidomimetics : It serves as a building block for synthesizing more complex molecules, particularly in the development of peptidomimetics that can mimic natural peptides in biological systems .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential therapeutic properties across several domains:
- Antihistamine Activity : Derivatives of 3-(dimethylamino)-2-phenylpropanoic acid have demonstrated significant antihistamine effects, making them candidates for treating allergic reactions. Research indicates that these compounds can selectively block H1 receptors without affecting other receptor types, which is crucial for minimizing side effects.
- Anti-inflammatory Effects : Studies have shown that related compounds inhibit cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are pivotal in the inflammatory response. Some derivatives exhibit efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
- Antioxidant Properties : Certain derivatives have been found to possess antioxidant capabilities, potentially offering protection against oxidative stress-related cellular damage, relevant in conditions such as neurodegeneration and cardiovascular diseases.
Organic Synthesis
Building Block in Chemical Reactions
3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride serves as a versatile building block in organic synthesis:
- Reagent in Chemical Reactions : It can participate in various chemical transformations, including oxidation and reduction reactions, leading to the formation of ketones, carboxylic acids, alcohols, or amines. This versatility allows it to be utilized in synthesizing more complex molecules .
- Substitution Reactions : The dimethylamino group can be substituted with other functional groups using appropriate reagents, expanding the scope of derivatives that can be synthesized from this compound.
Biological Research
Mechanism of Action
The biological activities of 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride are attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors involved in various metabolic pathways. This modulation can lead to significant biological effects, including alterations in signal transduction pathways and gene expression changes.
Study 1: Antihistamine Activity
A study evaluated the antihistamine effects of derivatives of 3-(dimethylamino)-2-phenylpropanoic acid. Results indicated effective blocking of histamine-induced responses in vitro, suggesting potential for clinical applications in allergic conditions.
Study 2: COX Inhibition
Research focused on synthesizing novel derivatives revealed strong inhibitory effects on COX enzymes. Some compounds showed better efficacy than existing treatments like ibuprofen and nimesulide, highlighting their potential as anti-inflammatory agents .
Study 3: Antioxidant Activity
A study on antioxidant properties demonstrated that certain derivatives significantly reduced reactive oxygen species (ROS) levels in cellular models. This suggests their potential application in preventing oxidative damage associated with various diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Overview
The compound belongs to a class of amino-substituted propanoic acid derivatives. Key structural analogs differ in substituents on the propanoic acid backbone, amino group modifications, or additional functional groups. Below is a comparative analysis of these analogs.
Table 1: Structural and Physicochemical Comparison
Detailed Comparative Analysis
3-(Ethylamino)-2-methylpropanoic Acid Hydrochloride
- Structural Differences: Replaces the dimethylamino group with ethylamino and substitutes the phenyl group with a methyl group.
- Impact on Properties: Reduced steric bulk compared to the phenyl-substituted parent compound. The ethylamino group may alter hydrogen-bonding capacity, affecting solubility and receptor interactions. Used as an intermediate in peptidomimetic drug design .
3-(Dimethylamino)-2,2-dimethylpropanoic Acid Hydrochloride
- Structural Differences : Features a geminal dimethyl group at the second carbon, creating a branched backbone.
- Impact on Properties : Increased hydrophobicity and steric hindrance may limit its use in aqueous systems. However, the branching could enhance chiral resolution in asymmetric synthesis .
Ethyl 3-(Dimethylamino)-2-(4-Methoxyphenyl)propanoate Hydrochloride
- Structural Differences : Incorporates a 4-methoxyphenyl group and an ethyl ester instead of a carboxylic acid.
- Impact on Properties: The ester group improves cell membrane permeability, making it suitable for prodrug applications. Identified as a pharmaceutical impurity in synthesis workflows .
Methyl 2-Amino-2-methyl-3-phenylpropanoate Hydrochloride
- Structural Differences: Substitutes the carboxylic acid with a methyl ester and introduces an α-methyl amino group.
- Impact on Properties : The esterification increases lipophilicity, favoring blood-brain barrier penetration. The α-methyl group may reduce metabolic degradation, extending half-life in vivo .
3-(Dimethylamino)-2,2-difluoropropanoic Acid Hydrochloride
- Structural Differences : Contains two fluorine atoms at the second carbon.
- Impact on Properties : Fluorination increases electronegativity and metabolic stability. The compound’s unique electronic profile makes it a candidate for fluorinated drug analogs, particularly in CNS-targeting therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride involves the nucleophilic substitution of a suitable precursor with dimethylamine, followed by hydrochloride salt formation. The general steps are:
- Starting Materials: Phenylpropanoic acid derivatives or amino acid precursors such as L-serine or L-alanine can be used as substrates.
- Amination: Introduction of the dimethylamino group is achieved via nucleophilic substitution or reductive amination reactions, often under acidic conditions to control reaction pathways.
- Hydrochloride Salt Formation: The free base is reacted with hydrochloric acid in an organic solvent (commonly ethanol) to form the hydrochloride salt, which improves aqueous solubility and stability.
- Reaction Conditions: Typical reaction parameters include refluxing the reaction mixture in ethanol for 6–12 hours at temperatures between 50–80°C. Maintaining the pH below 3 during hydrochlorination is critical to avoid decomposition and ensure complete salt formation.
This method yields the hydrochloride salt with high purity (≥99%) and yields exceeding 85% when optimized through statistical design of experiments (DoE).
Industrial Production Techniques
In industrial settings, the synthesis is often optimized through:
- Continuous Flow Reactors: These reactors enable precise control over reaction time, temperature, and mixing, leading to improved yield and reproducibility.
- Catalyst Use: Catalysts may be employed to enhance reaction rates and selectivity.
- Automated Systems: Automation ensures consistent reaction conditions and facilitates scale-up.
- Purification: The product is isolated by filtration followed by recrystallization to achieve high purity.
These techniques allow for efficient large-scale production while maintaining the compound's pharmaceutical-grade quality.
Analytical Characterization During Preparation
To ensure the integrity and purity of the compound during and after synthesis, several analytical techniques are employed:
| Analytical Technique | Purpose | Key Data/Parameters |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of functional groups | ¹H NMR: Dimethylamino protons at δ 2.2–2.5 ppm; Phenyl protons at δ 7.2–7.5 ppm |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column, UV detection at 254 nm, retention time 8–10 min, purity >98% |
| Mass Spectrometry (MS) | Molecular weight confirmation | ESI-MS showing [M+H]⁺ at m/z 238.1 (calculated 238.1) |
| Stability Testing | Assess compound stability in solution | >95% purity retention over 6 months at 4°C in neutral buffers; degradation at pH > 8 |
These methods are critical for quality control during preparation and storage.
Reaction Optimization Insights
- pH Control: Maintaining acidic conditions (pH < 3) during hydrochlorination prevents dehydrochlorination and decomposition.
- Temperature and Time: Optimal temperature ranges from 50°C to 80°C, with reaction times between 6 and 12 hours to maximize yield.
- Solvent Choice: Ethanol is commonly used due to its ability to dissolve reactants and facilitate reflux conditions.
- Yield: Optimized conditions yield more than 85% of the desired hydrochloride salt.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Effect on Product |
|---|---|---|
| Starting Material | Phenylpropanoic acid derivatives or amino acids | Determines chiral purity and backbone structure |
| Amination Method | Nucleophilic substitution or reductive amination | Introduces dimethylamino group |
| Solvent | Ethanol | Facilitates reflux and salt formation |
| Temperature | 50–80°C | Influences reaction rate and yield |
| Reaction Time | 6–12 hours | Ensures completion of reaction |
| pH during Hydrochlorination | <3 | Prevents decomposition, ensures salt formation |
| Purification | Filtration and recrystallization | Achieves high purity (≥99%) |
| Yield | >85% | High efficiency under optimized conditions |
Research Findings and Considerations
- The hydrochloride salt form significantly improves aqueous solubility (>200 mg/mL at 25°C) and stability, which is essential for pharmaceutical applications.
- Degradation occurs at alkaline pH due to loss of hydrochloride; thus, storage under acidic conditions is recommended.
- The use of DoE and continuous flow reactors in industrial production enhances reproducibility and scalability.
- Analytical techniques such as NMR, HPLC, and MS are indispensable for confirming structure, purity, and molecular weight.
Q & A
Q. What are the optimal synthetic routes for 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Step 1 : Start with 2-phenylpropanoic acid derivatives. Introduce the dimethylamino group via nucleophilic substitution or reductive amination using dimethylamine and a coupling agent (e.g., EDC/HATU) under anhydrous conditions .
- Step 2 : Hydrochloride salt formation by treating the free base with concentrated HCl in a non-polar solvent (e.g., diethyl ether) to precipitate the product .
- Critical Parameters : Temperature control (0–5°C during amination), solvent selection (e.g., dichloromethane for amide coupling), and stoichiometric ratios of reagents (1.2–1.5 equivalents of dimethylamine) significantly impact yield (typically 60–75%) and purity (>95%) .
Q. How can researchers analytically characterize 3-(dimethylamino)-2-phenylpropanoic acid hydrochloride to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to verify the presence of the dimethylamino group (singlet at δ 2.2–2.5 ppm for N(CH)) and aromatic protons (δ 7.2–7.5 ppm for phenyl) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (theoretical [M+H] = 254.2 g/mol) and detect impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. Why is the hydrochloride salt form preferred in pharmacological studies of this compound?
- Methodological Answer : The hydrochloride salt enhances:
- Solubility : Increased aqueous solubility (e.g., 50–100 mg/mL in PBS) compared to the free base, facilitating in vitro assays .
- Stability : Reduced hygroscopicity and degradation under ambient conditions, critical for long-term storage .
- Bioavailability : Improved dissolution profiles in physiological environments, relevant for in vivo studies .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Receptor Binding Assays : Use radioligands (e.g., -labeled analogs) or fluorescence polarization to measure affinity (K) for targets like G-protein-coupled receptors (GPCRs) .
- Enzyme Inhibition Studies : Kinetic assays (e.g., Michaelis-Menten plots) to determine IC values. Pre-incubate the compound with the enzyme (e.g., proteases) and monitor substrate turnover via spectrophotometry .
- Cell-Based Assays : Measure cAMP levels (ELISA) or calcium flux (Fluo-4 dye) in HEK293 cells transfected with target receptors .
Q. What strategies mitigate challenges posed by the compound’s hygroscopicity during storage and handling?
- Methodological Answer :
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stress : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; typical degradation products include hydrolyzed free acid and dimethylamine derivatives .
- pH Stability : Prepare buffers (pH 1–9) and assess compound integrity over 24 hours. Instability is observed at pH <3 (acid-catalyzed hydrolysis) and pH >8 (base-mediated deamination) .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Purity Analysis : Verify compound integrity (HPLC, NMR) to rule out batch-to-batch variability .
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Methods : Compare results from fluorescence-based assays with radiometric or SPR-based techniques to confirm target engagement .
Q. How can researchers determine the stereochemical impact of the compound’s chiral center on its pharmacological profile?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Compare activity of isolated (R)- and (S)-forms in target assays .
- X-Ray Crystallography : Co-crystallize the compound with its target protein (e.g., enzyme active site) to identify stereospecific binding interactions .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
